1-(Thiophen-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-(Thiophen-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound that features a piperazine ring substituted with a thiophen-2-ylmethyl group and a trifluoromethyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Thiophen-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a piperazine derivative is reacted with a thiophen-2-ylmethyl halide and a trifluoromethyl phenyl halide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-(Thiophen-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to hydrogenate the piperazine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenated derivatives and strong bases or acids are often used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction can lead to the removal of the trifluoromethyl group or hydrogenation of the piperazine ring.
Scientific Research Applications
1-(Thiophen-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the thiophene and piperazine rings can contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(Thiophen-2-ylmethyl)-4-phenylpiperazine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-(Thiophen-2-ylmethyl)-4-[4-(trifluoromethyl)phenyl]piperazine: Similar structure but with the trifluoromethyl group in a different position, potentially affecting its reactivity and interactions.
1-(Thiophen-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]morpholine: Contains a morpholine ring instead of a piperazine ring, which can influence its chemical behavior and applications.
Uniqueness
1-(Thiophen-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to the presence of both the thiophene and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity, metabolic stability, and potential bioactivity. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2S/c17-16(18,19)13-3-1-4-14(11-13)21-8-6-20(7-9-21)12-15-5-2-10-22-15/h1-5,10-11H,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLONYBRQIBZCAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CS2)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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